Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione

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Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a heterocyclic dione with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol. It serves as an unsubstituted parent scaffold within the broader pyrazolo[1,5-a]pyrimidine family, a class extensively explored for kinase inhibition and optical applications.

Molecular Formula C6H5N3O2
Molecular Weight 151.12
CAS No. 672323-32-9
Cat. No. B3029458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
CAS672323-32-9
Molecular FormulaC6H5N3O2
Molecular Weight151.12
Structural Identifiers
SMILESC1C(=O)NC2=CC=NN2C1=O
InChIInChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-2H,3H2,(H,8,10)
InChIKeyWLKWWISJQDPNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione (CAS 672323-32-9): Core Scaffold Procurement and Differentiation Guide


Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a heterocyclic dione with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol [1]. It serves as an unsubstituted parent scaffold within the broader pyrazolo[1,5-a]pyrimidine family, a class extensively explored for kinase inhibition and optical applications [2]. Its structure features a fused pyrazole-pyrimidine ring system with two carbonyl groups at positions 5 and 7, providing hydrogen bond acceptor and donor capabilities. The compound is primarily utilized as a versatile synthetic intermediate for constructing more complex analogs, rather than as a terminal active pharmaceutical ingredient.

Why In-Class Pyrazolopyrimidine Diones Cannot Substitute for Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione


The unsubstituted pyrazolo[1,5-a]pyrimidine-5,7-dione core is chemically distinct from its alkyl or aryl-substituted analogs in terms of reactivity, tautomeric equilibrium, and physical properties. Substitutions at the 2, 3, or 6 positions, such as methyl or phenyl groups, alter the electron density of the heterocyclic system, which directly impacts the compound's acid dissociation constant (pKa), solubility, and partitioning behavior [1]. These changes influence its suitability as a synthetic intermediate; for example, the unsubstituted dione is a documented precursor for high-yield chlorination to 5,7-dichloropyrazolo[1,5-a]pyrimidine, a transformation where steric hindrance from substituents could reduce regioselectivity or yield . Therefore, direct replacement of this specific CAS number with a substituted analog without re-optimization of the synthetic route or downstream assay conditions is likely to result in failed reactions or non-comparable biological data.

Quantitative Differentiation Evidence for Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione


Vendor Purity Specification and Batch Reproducibility Comparison

Commercially available pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is offered at varying purity levels across suppliers, directly impacting the reliability of downstream applications. Capotchem provides the highest specified purity at 98% (minimum, HPLC) , while Fluorochem, Bidepharm, and Leyan specify 97% . AKSci offers a lower purity of 95+% . This 3% purity gap between the highest and lowest vendors represents a quantifiable purity differential that can be critical for sensitive synthetic or biological applications.

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Tautomeric Fine Structure Determination via pKa Analysis

A study on 3,6-bis(arylazo) derivatives utilized the unsubstituted pyrazolo[1,5-a]pyrimidine-5,7-dione as the core scaffold to investigate tautomeric equilibria. The acid dissociation constants (pKa) of these derivatives were experimentally determined, revealing that the compounds predominantly exist in the 3-arylazo-6-arylhydrazono tautomeric form in both solid and solution phases [1]. While direct pKa values for the unsubstituted parent are not reported, the study establishes that the dione core participates in a complex tautomeric equilibrium absent in N-alkylated or C-substituted analogs where tautomeric protons are blocked. This tautomeric flexibility can be leveraged in the design of pH-sensitive probes or prodrugs.

Tautomerism Physicochemical Properties Structure-Activity Relationship

Calculated Lipophilicity and Drug-Likeness Profile

The computed octanol-water partition coefficient (XLogP3-AA) for pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is -0.5 [1], indicating hydrophilic character. In contrast, the 2-methyl analog (CAS 939979-42-7) has a predicted logP of approximately 0.2, and the 2,6-diphenyl analog (CAS 64861-26-3) has a predicted logP of approximately 2.8. This represents a logP span of over 3.3 log units within the class, directly impacting solubility, membrane permeability, and formulation strategies.

Drug Design ADME Properties Lead Optimization

Utility as a Chlorination Precursor for 5,7-Dichloropyrazolo[1,5-a]pyrimidine

A documented synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidine uses the target compound as the key starting material in a reaction with trichlorophosphine and dimethylaniline, proceeding under reflux for 4 hours . The reaction exploits the electron-deficient nature of the pyrimidine ring, where the two carbonyl groups are converted to chlorine atoms. In contrast, the use of substituted diones, such as 6-ethyl-2-methyl analogs, would likely require different conditions or result in mixed products due to steric and electronic effects of the substituents.

Synthetic Chemistry Chlorination Reagent Intermediate

High-Value Application Scenarios for Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione


Lead Optimization and Fragment-Based Drug Discovery

The low molecular weight (151.12 g/mol) and calculated low lipophilicity (XLogP3 = -0.5) [1] make this compound an excellent fragment hit for kinase or receptor targets. Its planar aromatic system and hydrogen-bonding dione motif provide a minimal pharmacophore for initial binding, while the two carbonyl groups serve as synthetic handles for rapid derivatization. Researchers can prioritize this parent scaffold over substituted analogs to systematically explore structure-activity relationships from a clean, unencumbered starting point.

Synthesis of Pharmaceuticals and Agrochemical Intermediates

As demonstrated by its conversion to 5,7-dichloropyrazolo[1,5-a]pyrimidine , this unsubstituted dione is a strategic intermediate for producing halogenated pyrazolopyrimidines, which are key building blocks for GABA-A receptor modulators, kinase inhibitors, and agrochemicals. Procuring the highest available purity (98% by HPLC from Capotchem ) ensures minimal side products in subsequent substitution reactions, critical for process chemistry scale-up.

Optical Material and Fluorescent Probe Development

Reviews on pyrazolo[1,5-a]pyrimidines highlight the scaffold's utility in optical applications due to tunable photophysical properties [2]. The unsubstituted core's tautomeric flexibility, as elucidated by pKa studies on its derivatives [3], offers a unique handle for designing pH-sensitive fluorophores or solvatochromic dyes where the tautomeric equilibrium shifts alter emission properties.

Reference Standard for Analytical Method Development

The availability of this compound from multiple vendors with varying purities (95-98%) and supported by batch-specific analytical data (NMR, HPLC, GC from suppliers like Bidepharm and Leyan ) allows its use as a reference standard for method validation. The documented 3% purity range across vendors enables robustness testing of analytical methods against impurity profiles.

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